

Identified Serotonin Receptor Targets for 4-AcO-EPT

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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The following table summarizes the serotonin receptors for which 4-AcO-EPT showed significant binding activity in a broad target screen. A "hit" was defined as a compound producing **greater than 50% inhibition of radioligand binding at a concentration of 10 μ M** [1].

Receptor Target	Binding Hit (>50% Inhibition at 10 μ M)
5-HT1A	No data
5-HT1B	Yes [1]
5-HT1D	Yes [1]
5-HT1E	Yes [1]
5-HT1F	No data
5-HT2A	Yes [1]
5-HT2B	Yes [1]
5-HT2C	Yes [1]
5-HT3	No data

Receptor Target	Binding Hit (>50% Inhibition at 10 μ M)
5-HT4	No data
5-HT5A	No data
5-HT6	Yes [1]
5-HT7	Yes [1]

This profile indicates that 4-AcO-EPT interacts with a broad range of serotonin receptors, particularly across the 5-HT1, 5-HT2, and 5-HT6/7 families. The absence of a hit for the **5-HT3** receptor is consistent with other psychedelic tryptamines, as it is a ligand-gated ion channel rather than a G-protein-coupled receptor (GPCR) [2] [3].

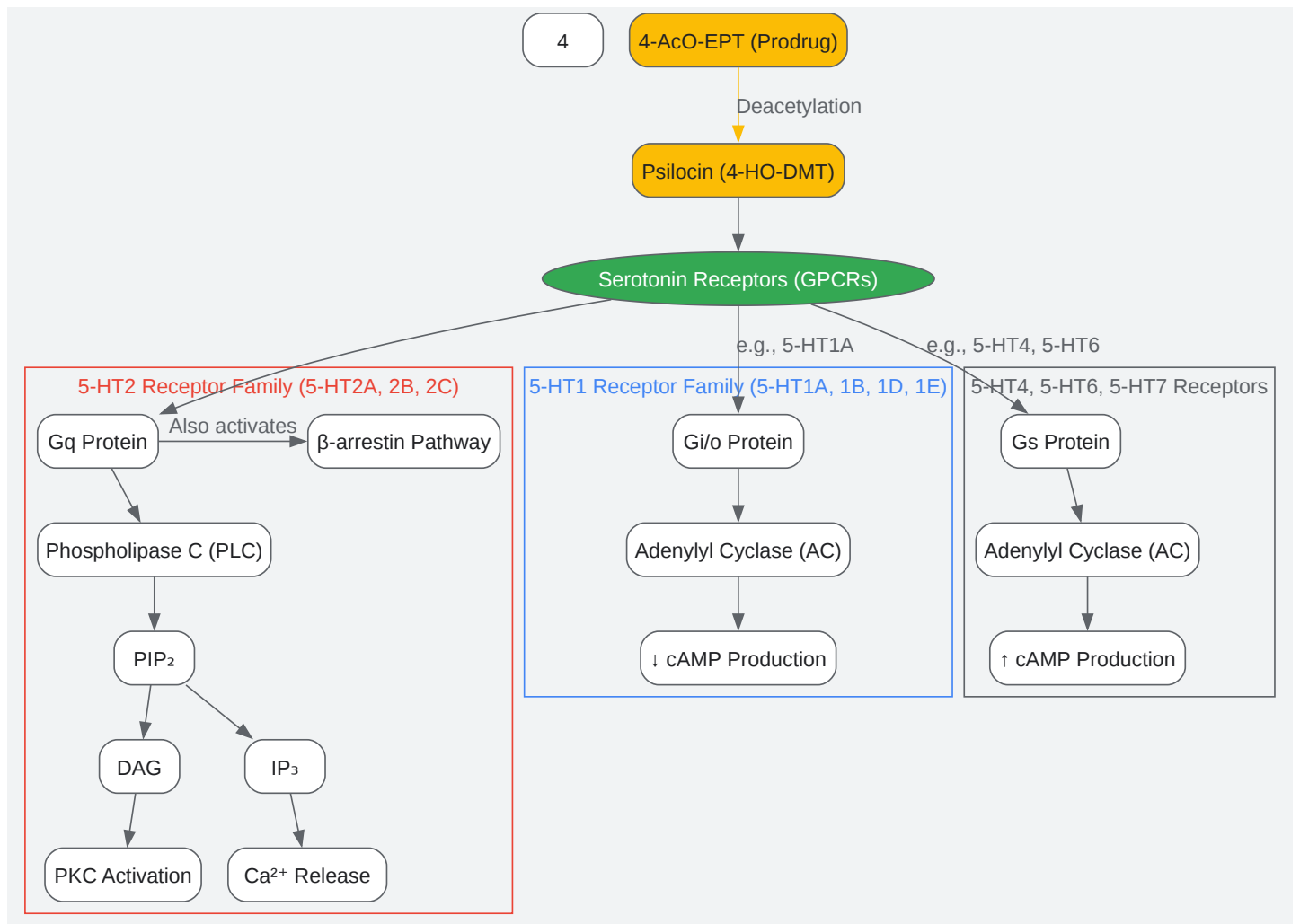
Experimental Context and Methodology

The data in the table above comes from a primary competition binding screen. Here is a detailed breakdown of the key experimental protocols used in such studies to generate this type of data [1] [4] [5].

- **Assay Type: Radioligand Binding Assays.** This method measures the ability of a test compound (4-AcO-EPT) to displace a radioactively labeled known ligand from its specific binding site on a receptor [1] [5].
- **Primary Screening:** Compounds are first tested at a single, high concentration (e.g., **10 μ M**) across a panel of many receptors. This identifies potential "hits" for which more precise affinity measurements are then conducted [1].
- **Binding Affinity Measurement:** For confirmed hits, a range of concentrations of the test compound is used to determine its inhibition constant (**K_i value**). The K_i is a quantitative measure of binding affinity, where a lower K_i value indicates a stronger interaction. The available data for 4-AcO-EPT has not yet progressed to published K_i values for individual receptors [2] [1].
- **Functional Activity:** Beyond simple binding, **calcium mobilization assays** are often used to determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. These assays measure downstream signaling events in cells engineered to express the human receptor of interest [4] [5].
- **In Vivo Correlation:** In mouse studies, the **head-twitch response (HTR)** is a behavioral proxy used to confirm 5-HT2A receptor activation in a living organism, which is strongly linked to the psychedelic effects of these compounds [4].

Serotonin Receptor Signaling Pathways

The following diagram illustrates the major signaling pathways activated by the serotonin receptors that 4-AcO-EPT is known to target, based on general pharmacological knowledge [6] [3] [5].



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Serotonin Receptor Signaling Pathways Activated by 4-AcO-EPT Metabolites

Research Implications and Comparison

The broad target profile of 4-AcO-EPT is not unique but is characteristic of many psychedelic tryptamines.

This has several key research implications [2] [1] [4]:

- **The Entourage Effect:** Natural psychedelic sources (like magic mushrooms) contain multiple compounds that may bind to different serotonin receptors. The combined effect of this "cocktail" is thought to contribute to the overall subjective experience, an concept known as the entourage effect [2].
- **Prodrug Metabolism:** 4-AcO-EPT is hypothesized to be a **prodrug**, rapidly metabolized in the body by esterases to its active form, 4-HO-EPT (a structural analog of psilocin). In vivo studies on similar compounds (e.g., 4-AcO-DMT) support this, showing that the acetylated form has slightly lower bioavailability but ultimately produces the same active metabolite [4] [7] [8].
- **5-HT1A Attenuation:** A growing body of evidence suggests that significant agonist activity at the **5-HT1A** receptor can attenuate the 5-HT2A-mediated head-twitch response in mice. The full receptor profile of a compound, therefore, modulates its overall in vivo effects [1].

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